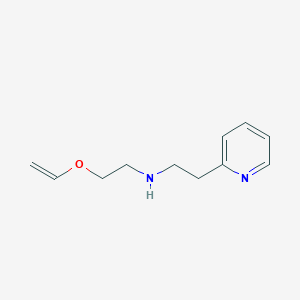

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine

Descripción general

Descripción

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine is a compound that features both pyridine and vinyl ether functional groups. This unique combination of functional groups makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine typically involves the reaction of 2-(pyridin-2-yl)ethanol with 2-chloroethyl vinyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine can undergo various types of chemical reactions, including:

Oxidation: The vinyl ether group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the pyridine ring.

Substitution: Alkyl halides and acyl chlorides are typical reagents for nucleophilic substitution reactions involving the amine group.

Major Products

Oxidation: Aldehydes and carboxylic acids.

Reduction: Piperidine derivatives.

Substitution: Various alkylated and acylated amine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its pyridine moiety is prevalent in many bioactive molecules, which indicates its potential role in drug design targeting specific biological pathways. The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its suitability for binding to biological targets.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for the development of kinase inhibitors, which are crucial in treating cancers and other diseases characterized by dysregulated kinase activity. The presence of the vinyloxy group may enhance the compound's reactivity, potentially leading to novel therapeutic agents that can inhibit specific kinases involved in tumor progression.

Organic Synthesis

In organic chemistry, this compound can be utilized as a building block for synthesizing more complex molecules. Its functional groups facilitate various reactions, such as nucleophilic substitutions and coupling reactions, allowing chemists to create diverse derivatives with tailored properties.

Case Studies and Findings

Research has indicated that compounds similar to this compound demonstrate varying biological activities based on their structural modifications. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Ethyl-benzyl)-piperidine | Piperidine ring with ethyl substitution | Different ring structure; potential for different biological activity |

| 2-(Pyridin-3-yl)-ethylamine | Pyridine ring at a different position | May exhibit different reactivity and selectivity |

| 3-(Pyridin-4-yloxy)-propylamine | Ether linkage instead of vinyloxy | Alters solubility and interaction profiles |

| 4-(Methoxybenzyl)-piperidine | Methoxy group substitution | Changes electronic properties affecting reactivity |

These variations highlight the importance of structural modifications in enhancing or altering the biological activities of compounds related to this compound.

Mecanismo De Acción

The mechanism by which (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine ring can participate in π-π stacking interactions, while the vinyl ether group can undergo nucleophilic addition reactions .

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)ethanol: Similar in structure but lacks the vinyl ether group.

2-(Pyridin-2-yl)ethylamine: Similar but without the vinyl ether functionality.

2-(Pyridin-2-yl)ethyl methacrylate: Contains a methacrylate group instead of a vinyl ether.

Uniqueness

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine is unique due to the presence of both pyridine and vinyl ether functional groups. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .

Actividad Biológica

(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine is an organic compound with notable potential in various biological applications due to its unique structural features. This article provides a comprehensive overview of its biological activity, including synthesis methods, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of 192.26 g/mol. Its structure includes a pyridine ring, which is often associated with pharmacological activity, and a vinyloxy group that enhances its reactivity. The presence of these functional groups suggests potential interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.

Pharmacological Potential

The pyridine moiety in this compound is linked to various pharmacological effects. Compounds with similar structures have been studied for their roles as kinase inhibitors and in the treatment of conditions such as cancer and bacterial infections. The compound's ability to interact with biological targets could lead to significant therapeutic applications.

Key Biological Activities:

- Kinase Inhibition: Similar compounds have shown efficacy as small molecule kinase inhibitors, which are crucial in treating cancers by targeting dysregulated kinases .

- Antibacterial Properties: Research indicates that compounds with similar structures have been explored for their potential to combat antibiotic resistance, particularly through the inhibition of β-lactamases .

Synthesis Pathways

The synthesis of this compound typically involves the reaction of 2-vinylpyridine with 2-aminoethyl vinyl ether under reflux conditions in the presence of acetic acid. This method yields the desired compound with a reported yield of approximately 53% .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-Ethyl-benzyl)-piperidine | Piperidine ring with ethyl substitution | Different ring structure; potential for varied activity |

| 2-(Pyridin-3-yl)-ethylamine | Pyridine ring at a different position | May exhibit different reactivity and selectivity |

| 3-(Pyridin-4-yloxy)-propylamine | Ether linkage instead of vinyloxy | Alters solubility and interaction profiles |

| 4-(Methoxybenzyl)-piperidine | Methoxy group substitution | Changes electronic properties affecting reactivity |

This table illustrates how variations in structure can influence biological activity, highlighting the potential significance of this compound's specific configuration.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine, and what reaction conditions are critical for yield optimization?

- Methodology : Synthesis often involves multi-step reactions, such as palladium-catalyzed amination (common in pyridine derivatives) or alkylation of amines with vinyl ethers. For example, analogous compounds like di(2-picolyl)amine are synthesized via reductive amination of imines formed from pyridine-2-carbaldehyde and 2-aminomethylpyridine . Key conditions include inert atmospheres (N₂/Ar), solvents like DMF or toluene, and catalysts (e.g., Pd/Cu). Temperature control (60–100°C) and purification via column chromatography are critical to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology : Use -NMR and -NMR to confirm the ethyl-pyridinyl and vinyloxy-ethyl moieties. ESI-MS provides molecular weight validation. For example, in similar amines, pyridinyl protons appear as distinct aromatic signals (δ 7.0–8.5 ppm), while vinyloxy protons show splitting patterns (δ 4.0–5.5 ppm) . IR can confirm C-O-C (vinyl ether) and N-H stretches.

Q. What preliminary biological screening assays are recommended to evaluate its potential as a biochemical probe?

- Methodology : Start with receptor-binding assays (e.g., GPCRs or ion channels, given pyridine’s role in neurotransmitter analogs) . Use fluorescence polarization for protein-ligand interactions or enzymatic inhibition studies (e.g., kinase assays). Cell viability assays (MTT/XTT) in cancer or neuronal cell lines can identify cytotoxicity or therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels for this compound?

- Methodology : Optimize reaction stoichiometry and catalyst loading (e.g., Pd catalysts at 5–10 mol%) to suppress side reactions. Use advanced purification (e.g., preparative HPLC or recrystallization) to address byproducts, as seen in di(2-picolyl)amine synthesis, where Biotage® columns improved purity despite residual impurities . Kinetic studies under varying temperatures/pH can identify optimal conditions.

Q. What strategies are effective for studying the compound’s interactions with biological targets at the molecular level?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For receptor targets, use cryo-EM or X-ray crystallography (if crystallizable) to resolve binding modes. Molecular dynamics simulations (e.g., AMBER) can predict conformational stability of ligand-receptor complexes .

Q. How does the vinyloxy group influence the compound’s stability under physiological conditions, and what degradation pathways should be monitored?

- Methodology : Conduct accelerated stability studies (pH 1–9, 37°C) with LC-MS to track hydrolysis of the vinyl ether to carbonyl derivatives. Compare with analogs lacking the vinyloxy group to isolate degradation mechanisms . Use -NMR to detect aldehydes/ketones as breakdown products.

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties or off-target effects?

- Methodology : Apply QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP450 interactions. Molecular docking (AutoDock Vina) against off-target databases (ChEMBL) identifies potential liabilities. Density functional theory (DFT) can assess electron distribution in the vinyloxy group for reactivity predictions .

Q. Methodological Notes

- Data Contradictions : Discrepancies in synthetic yields (e.g., 51% vs. 88% in similar amines) may stem from varying catalyst batches or purification protocols . Always report reaction scales and solvent grades.

- Safety Protocols : Handle vinyl ethers under inert conditions to prevent peroxide formation. Use PPE and fume hoods, as recommended for pyridine derivatives .

Propiedades

IUPAC Name |

N-(2-ethenoxyethyl)-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-14-10-9-12-8-6-11-5-3-4-7-13-11/h2-5,7,12H,1,6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGNVUVSGCGHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCNCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396891 | |

| Record name | (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625410-03-9 | |

| Record name | (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.